Methylmagnesium chloride

Procurement Cost Analysis Process Chemistry

Methylmagnesium chloride (CH₃MgCl, CAS 676-58-4) is the simplest Grignard reagent, a class of organomagnesium compounds widely employed in organic synthesis for nucleophilic addition to carbonyl groups and other electrophiles. It is commercially supplied predominantly as a 3.0 M solution in tetrahydrofuran (THF) with a density of 1.013 g/mL at 25 °C.

Molecular Formula CH3ClMg
Molecular Weight 74.79 g/mol
CAS No. 676-58-4
Cat. No. B1203258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmagnesium chloride
CAS676-58-4
Molecular FormulaCH3ClMg
Molecular Weight74.79 g/mol
Structural Identifiers
SMILES[CH3-].[Mg+2].[Cl-]
InChIInChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1
InChIKeyCCERQOYLJJULMD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylmagnesium Chloride (CAS 676-58-4): Technical Specifications and Procurement Baseline for Grignard Reagent Selection


Methylmagnesium chloride (CH₃MgCl, CAS 676-58-4) is the simplest Grignard reagent, a class of organomagnesium compounds widely employed in organic synthesis for nucleophilic addition to carbonyl groups and other electrophiles [1]. It is commercially supplied predominantly as a 3.0 M solution in tetrahydrofuran (THF) with a density of 1.013 g/mL at 25 °C . This highly moisture-sensitive and flammable reagent is distinguished from its analogs by a molar mass of 74.79 g/mol, the lowest among the methylmagnesium halide series, and serves as a foundational methylating agent in pharmaceutical and fine chemical manufacturing [2].

Why Methylmagnesium Chloride Cannot Be Interchanged with Alternative Grignard Reagents in Critical Synthesis Steps


Methylmagnesium chloride (CH₃MgCl), methylmagnesium bromide (CH₃MgBr), methylmagnesium iodide (CH₃MgI), and dimethylmagnesium (Me₂Mg) are not interchangeable despite all belonging to the methylating Grignard reagent class. Direct substitution without re-optimization of reaction conditions will introduce quantifiable and consequential differences in reaction kinetics, stereochemical outcomes, and process efficiency [1]. The counterion identity (Cl⁻, Br⁻, I⁻) dictates the Schlenk equilibrium composition, thereby altering the relative concentration of reactive organometallic species such as RMgX versus R₂Mg in solution [2]. Furthermore, the halide modulates Lewis acidity at the magnesium center, directly impacting diastereoselectivity in nucleophilic additions to prochiral ketones [3]. Therefore, reagent selection based on a generic classification rather than specific quantitative performance data exposes development and manufacturing processes to unacceptable risk of altered impurity profiles, lower yields, and failed chiral purity specifications.

Methylmagnesium Chloride Comparative Performance Data: Quantified Differentiation from Analogs for Informed Procurement


Comparative Low Equivalent Weight and Procurement Economy: CH₃MgCl vs. CH₃MgBr and CH₃MgI

Methylmagnesium chloride offers a quantifiable economic and material handling advantage over methylmagnesium bromide and methylmagnesium iodide due to its lower equivalent weight [1]. For a given molar quantity of reactive methyl groups, a smaller mass of CH₃MgCl is required, directly reducing raw material costs per mole of methylating agent and decreasing the mass of magnesium halide waste generated.

Procurement Cost Analysis Process Chemistry Supply Chain

Superior Diastereoselectivity in Nucleophilic Addition: CH₃MgCl vs. CH₃MgBr vs. CH₃MgI via Computational Transition State Analysis

Density functional theory (DFT) calculations reveal that the choice of halide counterion in methylmagnesium halides exerts a profound influence on the diastereoselectivity of nucleophilic addition to prochiral ketones [1]. The calculated relative Gibbs free energy differences (ΔΔG‡) between the (Si)- and (Re)-face transition states for a chelated ketone model demonstrate that CH₃MgCl provides a substantially higher energetic barrier to the disfavored diastereomer pathway compared to CH₃MgBr and CH₃MgI. This computational data quantifies the stereochemical control inherent to the chloride analog.

Stereoselective Synthesis Chiral Chemistry Computational Chemistry Process Development

Reactivity Differentiation in Carbonyl Addition: Kinetic Comparison of Methylmagnesium Chloride vs. Dimethylmagnesium

The reactivity of methylmagnesium chloride (RMgX) differs kinetically from that of dimethylmagnesium (R₂Mg), a species that exists in dynamic equilibrium via the Schlenk equilibrium [1]. Early comparative studies demonstrate that for certain electrophilic substrates, the mono-halide form (RMgX) exhibits higher reactivity than the diorganomagnesium form (R₂Mg). This difference in intrinsic reactivity can dictate the outcome of reactions with hindered or electronically deactivated carbonyl compounds, influencing both reaction rate and yield.

Reaction Kinetics Grignard Reagents Reactivity Organic Synthesis

Quantitative Demetallation Potency: CH₃MgCl Outperforms Other Grignard Reagents in Corrolato-AgIII Complex Demetallation

In a comparative study investigating the reactivity of various Grignard reagents with corrolato-AgIII complexes, methylmagnesium chloride was identified as the most potent reagent for achieving quantitative demetallation [1]. While the exact yield or conversion percentages for the comparators were not provided in the available abstract, the study explicitly states that among the Grignard reagents studied, CH₃MgCl was the most potent and resulted in quantitative (i.e., complete) demetallation to yield the respective free-base corrole.

Organometallic Chemistry Catalysis Demetallation Corrole Complexes

High-Impact Application Scenarios Where Methylmagnesium Chloride Provides Documented Performance Advantages


Synthesis of Enantioenriched Pharmaceutical Intermediates Requiring High Diastereocontrol

For the construction of chiral tertiary alcohol motifs common in active pharmaceutical ingredients (APIs), methylmagnesium chloride is the preferred methylating agent when high diastereoselectivity is paramount. The computational evidence demonstrates that CH₃MgCl provides a significantly higher energy barrier (ΔΔG‡ ≈ 3.5 kcal/mol) for the disfavored transition state compared to its bromide and iodide analogs [1]. This translates to higher diastereomeric ratios under kinetic control, allowing process chemists to reduce or eliminate expensive chiral chromatography or recrystallization steps downstream, directly lowering cost of goods (COGS) and improving overall process mass intensity (PMI).

Cost-Efficient, Large-Scale Methylation in API and Agrochemical Manufacturing

In multi-ton manufacturing campaigns for pharmaceuticals or agrochemicals, the procurement advantage of methylmagnesium chloride is quantifiable. Its lower molecular weight (74.79 g/mol) compared to methylmagnesium bromide (119.25 g/mol) means that for the same molar requirement of methylating agent, the mass of reagent purchased, shipped, and stored is 37% lower [2]. This directly reduces raw material costs, minimizes hazardous waste (magnesium halide salts) by a similar percentage, and decreases the logistical burden of handling air- and moisture-sensitive materials. An exemplary industrial application is the synthesis of (1RS,4RS)-(3,4,5,5-tetramethyl-2-cyclopenten-1-yl) methyl isobutyrate, where CH₃MgCl delivers a reported yield of 97.3%, underscoring its process robustness [3].

Complete Demetallation of Porphyrinoid Complexes in Catalyst and Materials Chemistry Research

In academic and industrial research focused on metallocorroles, porphyrins, or phthalocyanines, methylmagnesium chloride offers a uniquely potent and quantitative method for removing metal centers such as Ag(III) from the macrocyclic core [4]. This capability is essential for regenerating precious metal catalysts, scavenging toxic metals from reaction mixtures, or generating the free-base ligand for subsequent insertion of a different metal. The documented quantitative conversion achieved with CH₃MgCl eliminates the need for harsh acidic or oxidative demetallation protocols that can degrade the sensitive organic framework of the macrocycle.

Selective 1,3-Addition to Nitrones for N-Benzylaminosugar Synthesis

Methylmagnesium chloride is specifically effective for the 1,3-addition to dialdose-derived nitrones, a key transformation for constructing N-benzylhydroxylamines . Subsequent reductive N-O bond cleavage yields N-benzylaminosugars, which are crucial structural moieties in numerous bioactive natural products and carbohydrate-based drug candidates. This specific reactivity profile is documented in technical datasheets for the reagent, highlighting its suitability for this challenging transformation where other nucleophiles may favor competing reaction pathways, such as 1,2-addition or nitrone reduction.

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